N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13424673
InChI: InChI=1S/C11H18N4O/c1-9(16)14-11-6-13-15(8-11)7-10-2-4-12-5-3-10/h6,8,10,12H,2-5,7H2,1H3,(H,14,16)
SMILES: CC(=O)NC1=CN(N=C1)CC2CCNCC2
Molecular Formula: C11H18N4O
Molecular Weight: 222.29 g/mol

N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide

CAS No.:

Cat. No.: VC13424673

Molecular Formula: C11H18N4O

Molecular Weight: 222.29 g/mol

* For research use only. Not for human or veterinary use.

N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide -

Specification

Molecular Formula C11H18N4O
Molecular Weight 222.29 g/mol
IUPAC Name N-[1-(piperidin-4-ylmethyl)pyrazol-4-yl]acetamide
Standard InChI InChI=1S/C11H18N4O/c1-9(16)14-11-6-13-15(8-11)7-10-2-4-12-5-3-10/h6,8,10,12H,2-5,7H2,1H3,(H,14,16)
Standard InChI Key MEHSOKFAHRXIGH-UHFFFAOYSA-N
SMILES CC(=O)NC1=CN(N=C1)CC2CCNCC2
Canonical SMILES CC(=O)NC1=CN(N=C1)CC2CCNCC2

Introduction

Molecular Structure and Nomenclature

The compound’s IUPAC name, N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide, reflects its three primary components:

  • Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

  • Piperidin-4-ylmethyl group: A six-membered saturated ring containing one nitrogen atom, attached via a methyl bridge to the pyrazole’s N1 position.

  • Acetamide substituent: A carboxamide group (-NHCOCH₃) at the pyrazole’s C4 position.

The molecular formula is C₁₁H₁₈N₄O, yielding a molecular weight of 222.29 g/mol. Structural analogs, such as N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride , highlight the importance of substitution patterns on pharmacological properties.

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide likely involves multi-step reactions, drawing parallels to methods used for related pyrazole-piperidine conjugates :

  • Pyrazole Core Formation:

    • Cyclocondensation of hydrazines with 1,3-diketones or alkynes under acidic or basic conditions.

    • Example: Reaction of hydrazine hydrate with acetylacetone to form 3,5-dimethylpyrazole, followed by functionalization .

  • Piperidine Substitution:

    • Reductive amination of piperidin-4-ylmethanamine with aldehyde intermediates, using sodium triacetoxyborohydride (STAB) as a reducing agent .

    • Alternative: Nucleophilic substitution of halogenated pyrazoles with piperidin-4-ylmethanol.

  • Acetamide Introduction:

    • Acylation of the pyrazole’s amine group with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) .

Industrial-Scale Optimization

Industrial synthesis emphasizes yield and purity through:

  • Chromatographic Purification: Silica gel column chromatography to isolate intermediates .

  • Recrystallization: Ethanol-water mixtures for final product crystallization.

  • Process Analytical Technology (PAT): Real-time monitoring using HPLC or NMR to ensure reaction completion .

Physicochemical Properties

PropertyValue/Description
Molecular Weight222.29 g/mol
SolubilityModerate in polar solvents (e.g., DMSO, methanol)
LogP (Partition Coefficient)Estimated ~1.2 (indicating moderate lipophilicity)
pKa~7.1 (amine group), ~10.2 (amide)

The compound’s solubility profile and logP suggest suitability for oral bioavailability, while the pKa values influence its ionization state under physiological conditions .

Biological Activity and Mechanisms

Hypothesized Targets

Structural analogs of N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide exhibit activity against:

  • Phosphoinositide 3-kinases (PI3Ks): Pyrazolo[1,5-a]pyrimidine derivatives with piperidine substituents show potent PI3K-δ inhibition, a target in oncology and immunology .

  • Microbial Enzymes: 1,3-Diarylpyrazolyl-acylsulfonamides demonstrate anti-tubercular activity by targeting Mycobacterium tuberculosis (Mtb) under acidic and nitrosative stress .

  • Cancer Cell Lines: Pyrazoline-thiazolidinone conjugates inhibit leukemia cell proliferation with GI₅₀ values <5 μM .

Structure-Activity Relationships (SAR)

  • Piperidine Substituents: Bulky groups (e.g., tert-butyl) enhance target affinity but may reduce solubility .

  • Acetamide Position: C4-substitution on pyrazole optimizes hydrogen bonding with enzymatic active sites .

  • Methyl Bridge: Facilitates conformational flexibility, improving binding to allosteric pockets.

Challenges and Future Directions

Pharmacokinetic Optimization

  • Metabolic Stability: Cytochrome P450-mediated oxidation of the piperidine ring may necessitate prodrug strategies.

  • BBB Penetration: Introducing fluorine atoms or reducing molecular polarity could improve CNS delivery .

Target Identification

  • Proteomic Profiling: Affinity chromatography and pull-down assays to identify binding partners .

  • Cryo-EM Studies: Structural characterization of compound-enzyme complexes for rational design .

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